molecular formula C13H16BF3O3 B2563923 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2621936-65-8

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2563923
CAS No.: 2621936-65-8
M. Wt: 288.07
InChI Key: QTPZAGNKFXQDIT-UHFFFAOYSA-N
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Description

The compound “2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with fluorine and difluoromethoxy (-OCHF2) substituents, and a dioxaborolane ring (a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms) with four methyl (-CH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and dioxaborolane rings suggests that the molecule may have a rigid, cyclic structure. The fluorine and difluoromethoxy groups could influence the molecule’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine and difluoromethoxy groups could increase its polarity, potentially affecting properties like solubility and boiling/melting points .

Scientific Research Applications

Material Synthesis and Polymerization

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been prominently utilized in the synthesis of polymers and complex materials. A study by Yokozawa et al. (2011) showcased the application of this compound in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, offering a pathway to polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). Similarly, Yokoyama et al. (2007) utilized the compound for the synthesis of well-defined polyfluorenes through a chain-growth polymerization process (Yokoyama et al., 2007).

Chemical Synthesis and Organic Chemistry

In organic synthesis, Das et al. (2015) reported the creation of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, demonstrating the versatility of the compound in constructing complex organic molecules (Das et al., 2015). The study by Huang et al. (2021) further emphasized this point by detailing the synthesis and structural analysis of boric acid ester intermediates, shedding light on the structural characteristics and physicochemical properties of molecules derived from this compound (Huang et al., 2021).

Advanced Material Applications

The compound's utility extends into the realm of advanced materials. Fischer et al. (2013) discussed the synthesis of nanoparticles from heterodifunctional polyfluorene building blocks, indicating the potential use of the compound in creating materials with specific optical properties (Fischer et al., 2013). Moreover, the study by De Roo et al. (2014) demonstrated the use of functionalized polyfluorenes, derived from this compound, in the formation of semiconductor hybrid particles, showing its applicability in the fabrication of nanoscale electronic materials (De Roo et al., 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the toxicity of its degradation products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study and application of fluorinated compounds are active areas of research, particularly in the pharmaceutical industry. This compound, with its combination of fluorine-containing groups and a boron-containing ring, could potentially be of interest in these areas .

Properties

IUPAC Name

2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZAGNKFXQDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621936-65-8
Record name 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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